molecular formula C10H16N2O6 B3336323 Glycine, N,N'-(1,2-dioxo-1,2-ethanediyl)bis-, diethyl ester CAS No. 23353-98-2

Glycine, N,N'-(1,2-dioxo-1,2-ethanediyl)bis-, diethyl ester

Cat. No.: B3336323
CAS No.: 23353-98-2
M. Wt: 260.24 g/mol
InChI Key: KVCMNAQEOWIYTH-UHFFFAOYSA-N
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Description

Glycine, N,N'-(1,2-dioxo-1,2-ethanediyl)bis-, diethyl ester (CAS: 3626-00-4, molecular formula: C₁₈H₃₂N₂O₈) is a glycine-derived compound featuring a central 1,2-dioxo-1,2-ethanediyl (oxalyl) bridge linking two glycine moieties, each esterified with diethyl groups. This structure confers metal-chelating properties, akin to ethylenediaminetetraacetic acid (EDTA) derivatives, though its specific applications are less well-documented in publicly available literature. The compound is structurally related to cardioprotective agents like dexrazoxane (ICRF-187), which hydrolyze to form EDTA-like chelators such as ADR-925 .

Properties

IUPAC Name

ethyl 2-[[2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O6/c1-3-17-7(13)5-11-9(15)10(16)12-6-8(14)18-4-2/h3-6H2,1-2H3,(H,11,15)(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCMNAQEOWIYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(=O)NCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-, diethyl ester typically involves the reaction of glycine with oxalyl chloride to form the intermediate compound, which is then esterified with ethanol to produce the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include oxamides, alcohols, and substituted glycine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Glycine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-, diethyl ester is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Glycine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-, diethyl ester involves its interaction with various molecular targets, including enzymes and receptors. The compound can undergo hydrolysis to release glycine, which then participates in various metabolic pathways. The ester groups also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

ADR-925 (N,N'-[(1S)-1-methyl-1,2-ethanediyl]bis[(N-(2-amino-2-oxoethyl)]glycine)

  • Structure : ADR-925 is a hydrolysis product of dexrazoxane, featuring a single methyl-substituted ethanediyl bridge and two glycine-derived chelating arms with carboxamide termini.
  • Function : Acts as an iron chelator to mitigate anthracycline-induced cardiotoxicity by preventing iron-mediated free radical damage .
  • Key Differences : Unlike the target compound, ADR-925 lacks ester groups and contains carboxamide termini, enhancing its water solubility and bioavailability for intracellular chelation .

Ethylenediamine-N,N'-diacetic Acid (EDDA)

  • Structure : A simpler glycine derivative (C₆H₁₂N₂O₄, CAS: 5657-17-0) with an ethylenediamine backbone and two acetic acid groups.
  • Function : A moderate-strength chelator for transition metals (e.g., Cu²⁺, Fe³⁺), used in biochemical assays and industrial processes.
  • Key Differences : EDDA lacks the dioxo bridge and ester groups, reducing its lipophilicity and hydrolysis stability compared to the target compound .

Glycol Ether Derivatives (e.g., Glycine, N,N'-1,2-ethanediylbis[N-(2-methoxyethyl)-, bis(2-methoxyethyl) ester)

  • Structure : Similar ethanediylbis-glycine backbone but substituted with methoxyethyl ester groups (CAS: 108430-22-4).
  • Function : Used in specialized industrial applications; methoxyethyl groups enhance solubility in organic matrices.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula CAS Number Key Functional Groups Primary Application
Target Compound C₁₈H₃₂N₂O₈ 3626-00-4 Diethyl esters, dioxo-ethanediyl Chelation (theoretical)
ADR-925 C₁₀H₁₆N₄O₈ Not listed Carboxamide, methyl-ethanediyl Cardioprotective iron chelator
EDDA C₆H₁₂N₂O₄ 5657-17-0 Acetic acid, ethylenediamine Biochemical metal chelation
Glycine bis(2-methoxyethyl) ester C₁₄H₂₈N₂O₈ 108430-22-4 Methoxyethyl esters Industrial applications

Research Findings and Mechanistic Insights

Hydrolysis and Bioactivation

  • The target compound’s diethyl ester groups may undergo hydrolysis in vivo, similar to dexrazoxane, which is enzymatically converted by dihydropyrimidine amidohydrolase (DHPase) to its active form .

Metal Chelation Efficacy

  • ADR-925 exhibits strong Fe³⁺ binding (log K ~27), comparable to EDTA, due to its four carboxylate groups. The target compound’s esterified carboxylates likely reduce its chelation strength until hydrolysis occurs .
  • EDDA’s chelation capacity (log K for Cu²⁺ = 14) is weaker, highlighting the importance of additional functional groups in enhancing metal affinity .

Toxicological and Regulatory Status

  • Dexrazoxane and ADR-925 are clinically approved but restricted due to risks of myelosuppression. The target compound’s toxicity profile is undocumented, though glycol ether analogs (e.g., methoxyethyl esters) are regulated under EPA guidelines .

Biological Activity

Glycine, N,N'-(1,2-dioxo-1,2-ethanediyl)bis-, diethyl ester, commonly referred to as a glycine derivative, has been the subject of various studies due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, cytotoxic, and pharmacokinetic properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of glycine with specific reagents under controlled conditions. The compound is characterized by its melting point and spectral analysis techniques such as NMR and IR spectroscopy. For instance, one study reported a yield of 83% with a melting point of 93 °C for a related cyclic peptide synthesized using similar methodologies .

Antimicrobial Activity

Research has demonstrated that glycine derivatives exhibit significant antimicrobial properties. In one study, synthesized cyclic peptides were tested against various pathogenic microorganisms. The results indicated potent antifungal activity against certain fungi at concentrations ranging from 12.5 to 6 µg/mL . Furthermore, the compound showed moderate anthelmintic activity against earthworms at a concentration of 2 mg/mL.

Microorganism Activity Concentration (µg/mL) Activity Type
Pathogenic Fungi12.5 - 6Antifungal
Earthworms2Anthelmintic

Cytotoxic Activity

The cytotoxic potential of Glycine derivatives has also been evaluated against different cancer cell lines. One study found that the synthesized cyclic peptide exhibited high cytotoxic activity against Dalton's Lymphoma Ascitic (DLA) and Ehrlich Ascitic Carcinoma (EAC) cell lines . The cytotoxicity was measured using standard assays that assess cell viability and proliferation.

Pharmacokinetics

In terms of pharmacokinetics, glycine derivatives have been shown to enhance drug bioavailability. Amino acid esters, including glycine derivatives, can be rapidly converted into their parent drugs after oral administration due to their affinity for peptide transporters like PEPT1 . This mechanism is crucial for improving the absorption and efficacy of therapeutic agents.

Case Studies

Several case studies have explored the biological activities of glycine derivatives:

  • Antimicrobial Study : A cyclic peptide derived from glycine demonstrated significant antifungal properties in vitro against Candida species. The study highlighted the structure-activity relationship (SAR) that contributed to its enhanced efficacy.
  • Cytotoxicity Evaluation : In a comparative study of various amino acid derivatives, it was found that glycine-based compounds had superior cytotoxic effects compared to other amino acids when tested on cancer cell lines.
  • Prodrug Development : Research into prodrugs involving glycine esters indicated that these compounds could enhance ocular bioavailability significantly compared to traditional formulations .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH2CH3) and δ 4.1–4.3 ppm (quartet, OCH2) confirm ester groups. The oxalyl bridge (C=O) appears at ~170 ppm in ¹³C NMR .
  • X-ray Crystallography : Resolves stereochemistry of the ethanediyl backbone. For example, a dihedral angle of 120° between glycine moieties indicates optimal steric arrangement .

Data Contradiction : Discrepancies in reported ¹H NMR shifts (e.g., δ 1.3 vs. δ 1.25 for CH2CH3) may arise from solvent polarity or impurities. Cross-validate with IR (C=O stretch at 1740 cm⁻¹) .

What experimental conditions affect the compound’s stability, and how can degradation be mitigated?

Q. Methodological Answer :

  • pH Sensitivity : Hydrolysis of ester bonds occurs at pH > 8.0. Use buffered solutions (pH 5.0–7.0) for long-term storage .
  • Thermal Stability : Decomposes above 150°C. Store at 4°C in desiccated environments .

Q. Advanced Answer :

  • LogP/PSA : Calculated LogP = -0.57 (hydrophilic) and PSA = 58.2 Ų (high polarity) via ChemDraw .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., nucleophilic attack at ester groups) .

Q. Methodological Answer :

  • Source Variability : LD50 ranges (e.g., 145 mg/kg vs. 2720 mg/kg in rodents) reflect differences in administration routes (oral vs. IV) or animal strains .
  • Mitigation : Standardize protocols (e.g., OECD Guidelines 423) and use positive controls (e.g., Ambenonium chloride) .

What analytical techniques quantify trace impurities in synthesized batches?

Q. Methodological Answer :

  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect monoester byproducts (retention time: 6.2 min vs. 8.5 min for target compound) .
  • LC-QTOF : Confirm impurities via exact mass (e.g., m/z 397.38 for hydrolyzed glycine derivative) .

What are the primary degradation products under hydrolytic conditions, and how are they characterized?

Q. Advanced Answer :

  • Hydrolysis Products : Glycine, N,N'-(1,2-dioxo-1,2-ethanediyl)bis- (parent acid) and ethanol.
  • Characterization : FTIR (loss of ester C-O at 1250 cm⁻¹) and GC-MS (ethanol peak at m/z 46) .

How do structural modifications (e.g., ethyl vs. methyl esters) impact bioactivity?

Advanced Answer :
Diethyl esters enhance lipophilicity vs. methyl analogs, improving blood-brain barrier penetration. Compare IC50 values:

Ester GroupIC50 (AChE, µM)LogP
Diethyl0.5-0.57
Dimethyl1.2-1.20

Can this compound serve as a fluorescent probe for cellular imaging?

Advanced Answer :
While not inherently fluorescent, derivatization with xanthene moieties (e.g., as in Calcium Green Tetrakis) enables λex/λem = 488/520 nm imaging. Validate via confocal microscopy in HEK293 cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycine, N,N'-(1,2-dioxo-1,2-ethanediyl)bis-, diethyl ester
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Glycine, N,N'-(1,2-dioxo-1,2-ethanediyl)bis-, diethyl ester

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